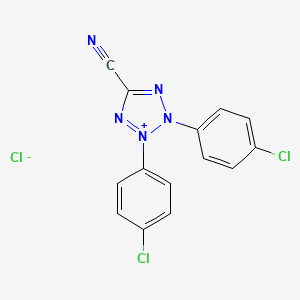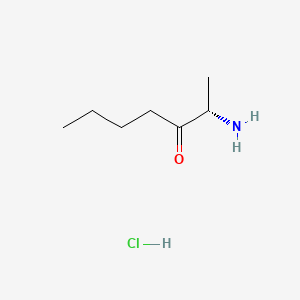
(S)-2-Aminoheptan-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Aminoheptan-3-one hydrochloride” likely refers to the hydrochloride salt form of the compound “(S)-2-Aminoheptan-3-one”. Hydrochloride salts are commonly used in pharmaceuticals to improve the solubility of the active ingredient .
Chemical Reactions Analysis
The analysis of chemical reactions often involves observing changes in physical properties, conducting qualitative tests, and using instrumental methods . The specific chemical reactions involving “(S)-2-Aminoheptan-3-one hydrochloride” are not detailed in the sources I found.Wissenschaftliche Forschungsanwendungen
Analytical Differentiation of Isomeric Heptylamines
(Zaremba, Frański, & Kasperkowiak, 2019) explored the differentiation of isomeric heptylamines, including 2-aminoheptane, through in-source collision-induced dissociation of their [M + H]+ ions. This analytical technique, employed in electrospray ionization mass spectrometry, offers a method to distinguish between closely related stimulant compounds by their fragmentation patterns, potentially contributing to the precise identification of substances in pharmacological research and forensic analysis.
Structural Scaffold in Antibiotics
The aminoglycoside antibiotics, noted for their effectiveness against Gram-negative bacteria, incorporate structures related to 2-aminoheptane. (Busscher, Rutjes, & van Delft, 2005) discussed 2-deoxystreptamine as a central scaffold in these antibiotics, highlighting the significance of such compounds in the development of new antibacterial agents. The study underscores the role of similar structures in synthesizing clinically important antibiotics that can combat resistant bacterial strains.
Synthesis and Chemical Modifications
Research into chemical synthesis and modifications of compounds structurally related to (S)-2-Aminoheptan-3-one hydrochloride is fundamental in medicinal chemistry. For instance, (Ran, 2012) detailed the synthesis of Tianeptine Sodium, highlighting steps such as reduction, halogenation, and reaction with 7-aminoheptanoic acid ethyl ester hydrochloride. This process exemplifies how derivatives of 2-aminoheptane can be utilized in synthesizing compounds with potential therapeutic applications.
Thermodynamic and Physical Properties
The study of thermodynamic and physical properties of compounds containing amino groups, including those similar to (S)-2-Aminoheptan-3-one hydrochloride, aids in understanding their behavior and potential applications. (Kimura, Khan, & Kamiyama, 2006) investigated the enthalpic changes on mixing enantiomers of liquid chiral compounds, providing insights into their interactions and stability, which are crucial for designing and utilizing these compounds in pharmaceutical formulations and chemical reactions.
Novel Analogues for Enzyme Inhibition
The development of novel analogues of 1-guanidino-7-aminoheptane (GC7), which inhibits deoxyhypusine synthase, illustrates the application of (S)-2-Aminoheptan-3-one hydrochloride-related compounds in biochemistry and drug development. (Khomutov et al., 2016) synthesized hydroxylamine-containing analogues to explore the interaction with the active site of the enzyme, which is significant for understanding enzyme function and for the development of inhibitors with therapeutic potential.
Eigenschaften
IUPAC Name |
(2S)-2-aminoheptan-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWSWXUDUDOAT-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)[C@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Aminoheptan-3-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

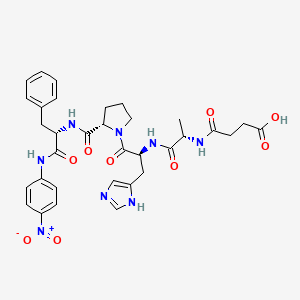

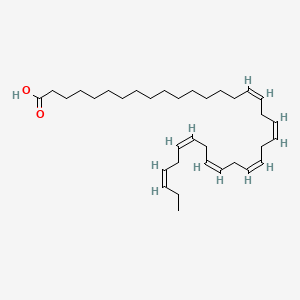
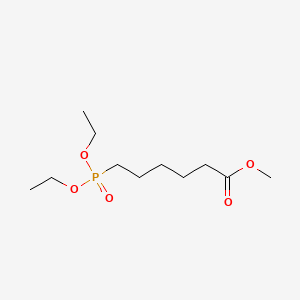


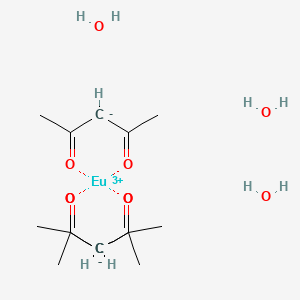
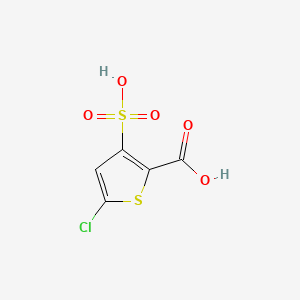
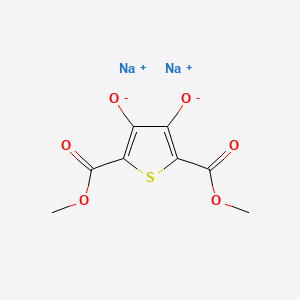

![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)
